Z-IETD-fmk

Descripción general

Descripción

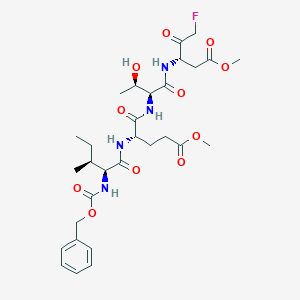

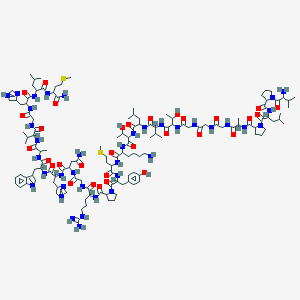

La fluorometil cetona de Z-Ile-Glu(O-ME)-Thr-Asp(O-Me), comúnmente conocida como Z-IETD-FMK, es un potente inhibidor de molécula pequeña de la Caspasa-8. La Caspasa-8 es una enzima clave involucrada en el proceso de apoptosis, que es una forma de muerte celular programada. Este compuesto se utiliza ampliamente en la investigación científica para estudiar la apoptosis y los procesos celulares relacionados .

Aplicaciones Científicas De Investigación

La fluorometil cetona de Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Estudios de Apoptosis: Se utiliza para estudiar el papel de la Caspasa-8 en la apoptosis y para investigar los mecanismos moleculares que subyacen a la muerte celular programada

Investigación sobre el Cáncer: El compuesto se utiliza para explorar los posibles efectos terapéuticos de la inhibición de la Caspasa-8 en el tratamiento del cáncer.

Enfermedades Neurodegenerativas: Los investigadores la utilizan para estudiar la participación de la Caspasa-8 en enfermedades neurodegenerativas como el Alzheimer y el Parkinson.

Enfermedades Infecciosas: Se ha investigado su potencial para modular las respuestas inmunitarias en enfermedades infecciosas

Mecanismo De Acción

El mecanismo de acción de la fluorometil cetona de Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) implica los siguientes pasos:

Unión a la Caspasa-8: El tetrapéptido IETD se une preferentemente al sitio activo de la Caspasa-8.

Inhibición de la Actividad de la Caspasa-8: La adición de un grupo bencilo-carboxonilo (Z), cadenas laterales O-metilo y un grupo fluorometil cetona (FMK) mejora la permeabilidad celular e inhibe la actividad de la Caspasa-8 sin efectos citotóxicos adicionales

Inducción de Necroptosis: En ausencia o inactivación de la Caspasa-8, el compuesto puede inducir necroptosis bloqueando la Caspasa-8, que es necesaria para la inducción de necroptosis tras la activación de los receptores de muerte

Análisis Bioquímico

Biochemical Properties

Z-IETD-fmk interacts with Caspase-8 (CASP-8), a key enzyme in the apoptosis pathway . The tetrapeptide IETD binds preferentially to the active site of CASP-8 .

Cellular Effects

This compound influences cell function by suppressing RIPK1-dependent apoptosis and contributing to TNF-α-induced RIPK1-dependent necroptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through the blockade of CASP-8 . This blockade acts as an inducer of necroptosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in THP1-HMGB1-Lucia™ cellular assays . The product’s stability and long-term effects on cellular function have been validated in these assays .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, this compound is designed to be used in both in vivo and in vitro cell-based assays to measure the inhibition of apoptosis .

Metabolic Pathways

This compound is involved in the apoptosis pathway, interacting with the enzyme CASP-8 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la fluorometil cetona de Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) implica los siguientes pasos:

Síntesis de Péptidos: El tetrapéptido IETD (Isoleucina-Ácido Glutámico-Treonina-Ácido Aspártico) se sintetiza utilizando técnicas estándar de síntesis de péptidos en fase sólida.

Protección y Desprotección: Las cadenas laterales de los aminoácidos se protegen con grupos protectores adecuados durante la síntesis para evitar reacciones no deseadas. Después de que la cadena peptídica se ensambla, se eliminan los grupos protectores.

Adición de Grupos Funcionales: Se agrega un grupo bencilo-carboxonilo (Z), cadenas laterales O-metilo y un grupo fluorometil cetona (FMK) para mejorar la permeabilidad celular y la estabilidad

Métodos de Producción Industrial

La producción industrial de la fluorometil cetona de Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), se utilizan para garantizar que el producto cumpla con los estándares requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La fluorometil cetona de Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) principalmente experimenta los siguientes tipos de reacciones:

Inhibición de la Caspasa-8: El compuesto se une al sitio activo de la Caspasa-8, inhibiendo su actividad.

Inducción de Necroptosis: En ausencia o inactivación de la Caspasa-8, el compuesto puede inducir necroptosis, un tipo de necrosis regulada

Reactivos y Condiciones Comunes

Reactivos: La síntesis implica el uso de aminoácidos protegidos, reactivos de acoplamiento y disolventes como el dimetilsulfóxido (DMSO).

Productos Principales

El producto principal formado a partir de estas reacciones es la propia fluorometil cetona de Z-Ile-Glu(O-ME)-Thr-Asp(O-Me), que se utiliza como inhibidor en varios ensayos bioquímicos .

Comparación Con Compuestos Similares

Compuestos Similares

Z-VAD(OMe)-FMK: Otro inhibidor de caspasas que se dirige a múltiples caspasas, incluida la Caspasa-8.

MG132: Un inhibidor del proteasoma que también exhibe actividad inhibitoria de la caspasa.

Boceprevir: Un inhibidor de la proteasa con un mecanismo de acción similar.

Singularidad

La fluorometil cetona de Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) es única en su inhibición selectiva de la Caspasa-8, lo que la convierte en una herramienta valiosa para estudiar el papel específico de la Caspasa-8 en la apoptosis y la necroptosis. Su mayor permeabilidad celular y la falta de efectos citotóxicos adicionales la distinguen aún más de otros compuestos similares .

Propiedades

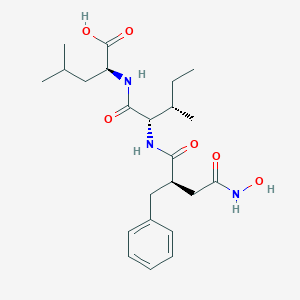

IUPAC Name |

methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-DEKIMQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

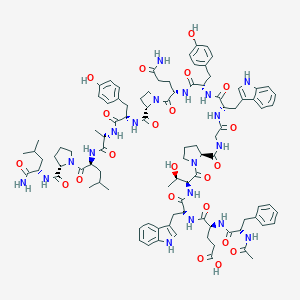

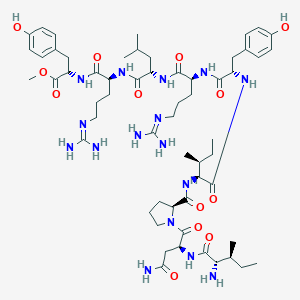

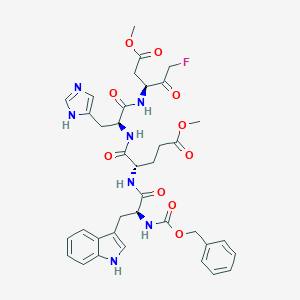

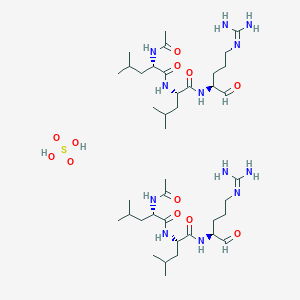

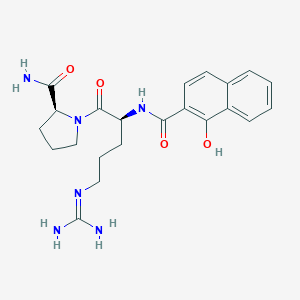

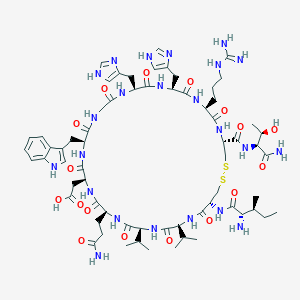

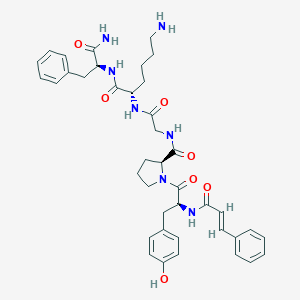

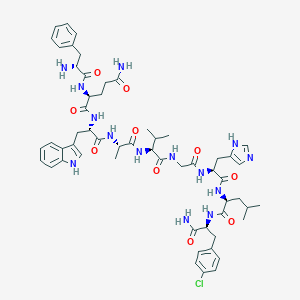

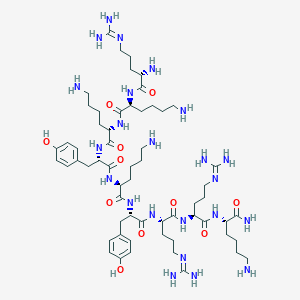

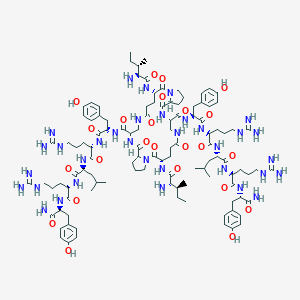

Feasible Synthetic Routes

Q1: How does Z-IETD-FMK interact with caspase-8?

A1: this compound acts as a substrate analog and irreversibly binds to the active site of caspase-8. The fluoromethyl ketone group (FMK) in this compound forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its permanent inactivation. [, , , ]

Q2: What are the downstream effects of caspase-8 inhibition by this compound?

A2: By inhibiting caspase-8, this compound disrupts the extrinsic apoptotic pathway, typically initiated by death receptors like Fas (CD95/APO-1). This inhibition can prevent Bid cleavage, cytochrome c release from mitochondria, and downstream activation of other caspases (like caspase-3, -6, -7, and -9), ultimately suppressing apoptosis. [, , , , , , ]

Q3: Does this compound completely abolish apoptosis?

A3: While this compound effectively inhibits caspase-8 and the extrinsic pathway, it may not entirely prevent apoptosis. Some studies demonstrate that alternative cell death pathways, such as necroptosis or the intrinsic apoptotic pathway, can still be activated in the presence of this compound. [, , , ]

Q4: Can this compound differentiate between canonical and non-canonical inflammasome activation?

A4: Yes, this compound specifically blocks the non-canonical inflammasome pathway by inhibiting caspase-8. This contrasts with Z-YVAD-FMK, a caspase-1 inhibitor, which blocks both canonical and non-canonical inflammasome activation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C27H36F3N5O8, and its molecular weight is 615.6 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data (NMR, IR, etc.) might not be extensively detailed in the provided research, these techniques are likely used for structural confirmation and purity analysis during synthesis and characterization. []

Q7: Under what conditions is this compound typically used?

A7: this compound is commonly used in cell culture experiments to investigate the role of caspase-8 in various cellular processes, including apoptosis. It's typically dissolved in DMSO and added to cell culture media at varying concentrations and durations depending on the specific experimental design. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Is this compound compatible with all cell types?

A8: While this compound is widely used in various cell types, its efficacy and optimal working concentration might vary. It's crucial to optimize the experimental conditions for specific cell lines to ensure accurate results. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Does this compound have any catalytic activity?

A9: No, this compound is an irreversible inhibitor and doesn't possess any intrinsic catalytic activity. It blocks caspase-8 activity by forming a covalent adduct at the enzyme's active site. [, , , ]

Q10: What are the primary research applications of this compound?

A10: this compound is widely used in:

- Apoptosis Research: Investigating the role of caspase-8 in various apoptotic pathways induced by different stimuli. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Inflammasome Research: Differentiating between canonical and non-canonical inflammasome activation pathways. []

- Drug Discovery: Screening for potential therapeutic targets and evaluating the efficacy of novel caspase-8 inhibitors. []

- Cell Death Mechanisms: Exploring alternative cell death pathways and their interplay with apoptosis. [, , , ]

Q11: Have there been computational studies on this compound?

A11: While not explicitly detailed in the provided research, computational chemistry techniques like molecular docking, molecular dynamics simulations, and QSAR modeling are valuable tools for studying this compound's binding interactions with caspase-8, predicting its properties, and designing more potent and selective caspase-8 inhibitors. []

Q12: How do structural modifications of this compound affect its activity?

A12: The tetrapeptide sequence (IETD) in this compound mimics the caspase-8 cleavage site and is crucial for its selectivity. Modifications to this sequence can significantly impact its binding affinity and inhibitory potency. [, , , ]

Q13: Are there specific formulations of this compound for improved stability or bioavailability?

A13: While the research primarily utilizes DMSO solutions, formulating this compound into nanoparticles or other drug delivery systems could potentially enhance its stability, solubility, and bioavailability for in vivo applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)